molecular formula C4H8F2O2 B12966447 1,1-Difluoro-2,2-dimethoxyethane

1,1-Difluoro-2,2-dimethoxyethane

Cat. No.: B12966447
M. Wt: 126.10 g/mol
InChI Key: BNGANSSGBJAGIW-UHFFFAOYSA-N
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Description

1,1-Difluoro-2,2-dimethoxyethane (C₄H₈F₂O₂) is a fluorinated ether compound characterized by two methoxy (-OCH₃) groups at the C2 position and two fluorine atoms at the C1 position. This article compares these compounds based on molecular structure, physicochemical properties, applications, and toxicity.

Properties

Molecular Formula

C4H8F2O2

Molecular Weight

126.10 g/mol

IUPAC Name

1,1-difluoro-2,2-dimethoxyethane

InChI

InChI=1S/C4H8F2O2/c1-7-4(8-2)3(5)6/h3-4H,1-2H3

InChI Key

BNGANSSGBJAGIW-UHFFFAOYSA-N

Canonical SMILES

COC(C(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-2,2-dimethoxyethane can be synthesized through several methods. One common approach involves the reaction of 1,1-difluoroethane with methanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours .

Industrial Production Methods

In an industrial setting, the production of 1,1-difluoro-2,2-dimethoxyethane may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2,2-dimethoxyethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoroacetic acid, difluoroethanol, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1,1-Difluoro-2,2-dimethoxyethane has several scientific research applications:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions involving fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-difluoro-2,2-dimethoxyethane involves its interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as its role as a solvent or reagent in chemical reactions .

Comparison with Similar Compounds

Key Structural Differences

  • 1,1-Difluoro-2,2-dimethoxyethane : Hypothesized structure: CH₂F-CF(OCH₃)₂. Features two fluorine atoms and two methoxy groups.
  • Methoxyflurane (C₃H₄Cl₂F₂O): Contains chlorine substituents (2,2-dichloro) and one methoxy group .
  • 1,2-Dimethoxyethane (DME) (C₄H₁₀O₂): Lacks fluorine atoms; two methoxy groups are adjacent .
  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane (C₃H₃F₅O): Includes a trifluoroethyl group and a difluoromethoxy group .

Molecular Weight and Boiling Points

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point
1,1-Difluoro-2,2-dimethoxyethane C₄H₈F₂O₂ ~138 (estimated) Not available
Methoxyflurane C₃H₄Cl₂F₂O 164.96 104.6°C
1,2-Dimethoxyethane (DME) C₄H₁₀O₂ 90.12 ~85°C
2-(Difluoromethoxy)-1,1,1-TFA C₃H₃F₅O 150.04 Not available

Physicochemical and Reactivity Profiles

Density and Viscosity

  • 1,2-Dimethoxyethane (DME) : Exhibits a density of ~0.86 g/cm³ at 25°C and viscosity of ~0.45 mPa·s, making it a low-polarity solvent .
  • Methoxyflurane : Higher density (~1.42 g/cm³) due to chlorine substituents .

Chemical Reactivity

  • Fluorinated Ethers: 1,1-Difluoro compounds (e.g., 1,1-difluoroethane) react explosively with oxidizing agents (e.g., peroxides) and divalent metals (e.g., barium) . Methoxyflurane undergoes metabolic defluorination, releasing inorganic fluoride (F⁻), which causes nephrotoxicity .
  • 1,2-DME : Stable under standard conditions but can form peroxides upon prolonged storage .

Pharmaceutical and Medical Uses

  • Methoxyflurane : Historically used as an inhaled anesthetic (trade name: Penthrane®) but restricted due to renal toxicity .
  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane : Serves as a reference standard for isoflurane in drug development .

Electrolytes and Solvents

  • 1,2-DME : Critical in lithium-sulfur batteries as a co-solvent with 1,3-dioxolane, enhancing polysulfide solubility .
  • 1,1-Difluoro-2,2-dimethoxyethane: Potential utility in battery electrolytes inferred from DME’s role, though fluorination may alter stability.

Nephrotoxicity of Fluorinated Ethers

  • Methoxyflurane : Metabolizes to F⁻ and oxalate, causing vasopressin-resistant polyuria and renal failure .
  • 1,1-Difluoro-2,2-dimethoxyethane : Likely shares fluoride release risks, necessitating precautions in handling.

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